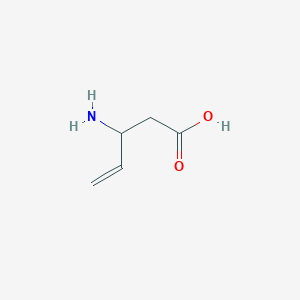

3-Aminopent-4-enoic acid

Description

Historical Context and Foundational Academic Studies of Unsaturated Amino Acids

The study of fatty acids dates back to the early 19th century, with chemists like Michel Eugène Chevreul and Marcellin Berthelot laying the groundwork for understanding their composition and synthesis. nih.gov The concept of "essential" fatty acids, those necessary for biological function but not synthesized by the body, was a landmark discovery by George and Mildred Burr in 1929. nih.gov They demonstrated that linoleic acid was an essential nutrient for rats, preventing a deficiency disease. nih.gov This discovery spurred further research into the roles of unsaturated fatty acids in biological systems. nih.gov

In the realm of amino acids, the focus has historically been on the 20 proteinogenic amino acids. However, the discovery and study of non-proteinogenic amino acids, including unsaturated ones, have opened new avenues in biochemistry and medicinal chemistry. An early example of research into unsaturated amino acids is the 1948 study on 2-Amino-5-heptenoic acid, the vinylene analog of methionine. acs.org

A particularly relevant compound in the historical context of 3-aminopent-4-enoic acid is γ-vinyl GABA (Vigabatrin). jneurosci.orggoogle.com Vigabatrin is recognized as an irreversible inhibitor of GABA transaminase, an enzyme responsible for the degradation of the neurotransmitter GABA. jneurosci.orgnih.govnih.gov By inhibiting this enzyme, Vigabatrin increases GABA levels in the brain, which is beneficial in treating conditions like epilepsy. jneurosci.orggoogle.comnih.gov The structural and functional similarities between γ-vinyl GABA and this compound have made the latter a subject of significant academic interest.

Significance of this compound in Modern Organic Synthesis and Chemical Sciences

This compound serves as a valuable building block in modern organic synthesis due to its bifunctional nature, containing both a reactive amino group and a terminal alkene. This unique combination allows for a wide range of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules with potential biological activities. solubilityofthings.com

In synthetic chemistry, the compound can undergo various reactions, including:

Oxidation: The double bond or the amino group can be oxidized to introduce new functional groups.

Reduction: The alkene can be hydrogenated to form the saturated analog.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Metal-complex formation: The amino acid can act as a ligand, forming complexes with transition metals like iridium and palladium, which can have interesting catalytic or chemical properties. researchgate.net

The ability to perform stereoselective synthesis is crucial in modern drug discovery. Research has demonstrated the asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids with high enantiomeric excess, highlighting the potential for creating chirally pure compounds for pharmaceutical applications. rsc.orgrsc.org Microwave-assisted synthesis has also been explored as an efficient method for preparing derivatives of this amino acid. rsc.org

Overview of Current and Emerging Academic Research Themes for the Chemical Compound

Current research on this compound and its analogs is multifaceted, spanning from fundamental synthetic methodology to applications in medicinal chemistry and chemical biology.

A significant area of research focuses on its role as a non-canonical amino acid for incorporation into peptides and proteins. researchgate.net This allows for the study of protein structure and function in ways not possible with the standard set of proteinogenic amino acids. By introducing the unique reactivity of the vinyl group into a peptide sequence, researchers can explore novel protein modifications and functionalities.

In medicinal chemistry, there is continued interest in developing derivatives of this compound as potential therapeutic agents. Its structural similarity to GABA makes it a candidate for modulating the activity of enzymes involved in neurotransmitter metabolism, such as glutamate (B1630785) decarboxylase.

Furthermore, the development of novel synthetic methods to access this and related unsaturated amino acids remains an active field. This includes the use of advanced catalytic systems and the exploration of new reaction pathways to improve efficiency, selectivity, and substrate scope. rsc.orgrsc.org The study of its coordination chemistry with various metals also continues to be an area of interest, with potential applications in catalysis and materials science. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5H9NO2 | sigmaaldrich.comnih.gov |

| Molecular Weight | 115.13 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 14403-19-1 | sigmaaldrich.comsigmaaldrich.comchemsrc.com |

| InChI Key | JWDXWYBYQUVMMD-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Spectroscopic and Related Data

The following table provides identifiers useful for accessing spectroscopic and other detailed data for this compound.

| Identifier Type | Identifier | Source |

| InChI | 1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8) | sigmaaldrich.comsigmaaldrich.com |

| SMILES | C=CC(N)CC(=O)O | bldpharm.com |

| PubChem CID | 19697177 | nih.gov |

| MDL Number | MFCD06206267 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-aminopent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDXWYBYQUVMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Aminopent 4 Enoic Acid and Its Structural Analogs

Stereoselective and Enantioselective Synthetic Routes

Achieving control over the stereochemistry at the C3 position is paramount in the synthesis of 3-aminopent-4-enoic acid. Various strategies have been developed for the asymmetric synthesis of β-amino acids, which can be broadly categorized into catalytic, chiral auxiliary-mediated, and enzymatic methods. nih.gov

Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of β-amino acid derivatives, palladium-catalyzed reactions have shown considerable promise.

One relevant strategy is the intermolecular aminocarbonylation of alkenes. illinois.edu This method can convert simple olefins into N-protected β-amino acid derivatives under a carbon monoxide atmosphere, utilizing a palladium catalyst. While this approach has been demonstrated for various alkyl olefins and styrenes, its direct application to produce this compound would require a suitable diene precursor and careful control of regioselectivity. illinois.edu

Another powerful palladium-catalyzed method is the amination of carbon-carbon double bonds. The aza-Wacker reaction, for instance, involves the oxidative amination of an alkene. More recent developments in palladium catalysis have focused on the direct aminocarbonylation of alkenes using a combination of a palladium source, an oxidant like hypervalent iodine, and a nitrogen source under a carbon monoxide atmosphere to yield protected β-amino acid derivatives. illinois.edu

| Catalyst System | Substrate Type | Product Type | Key Features |

| Pd(O₂CCF₃)₂ / PhI(OAc)₂ | Alkenes | N-protected β-amino acids | Intermolecular aminocarbonylation under CO atmosphere. illinois.edu |

| Pd(0) / Ligand | Aminals / Alkenes | Allylamines | Strategy involves oxidative addition of aminal to Pd(0) to construct allylamines. epa.gov |

This table presents generalized palladium-catalyzed approaches applicable to the synthesis of β-amino acid structural frameworks.

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. The auxiliary, a chiral molecule temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction before being cleaved to yield the desired enantiomerically pure product.

For β-amino acid synthesis, Evans-type oxazolidinone auxiliaries are widely employed. A general approach would involve acylating a chiral oxazolidinone with a suitable carboxylic acid derivative, such as 3-butenoic acid. The resulting N-acyl oxazolidinone can then undergo a diastereoselective conjugate addition of an amine nucleophile or an equivalent. The chiral auxiliary shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less sterically hindered face. Subsequent removal of the auxiliary provides the enantiomerically enriched β-amino acid.

Similarly, chiral N-acyl thiazolidinethiones have been used in highly diastereoselective Lewis acid-mediated additions to acetals, which construct anti α-methyl-β-methoxy motifs. This demonstrates the utility of such auxiliaries in controlling stereochemistry at the β-position during carbon-carbon bond formation, a strategy that could be adapted for the synthesis of precursors to this compound. orgsyn.org

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

| Oxazolidinones | Conjugate Addition | Typically >90% | researchgate.net |

| Thiazolidinethiones | Lewis Acid-mediated Additions | up to 95% | orgsyn.org |

| Ferrocenyl-oxazolidinones | Stereoselective Allylation | >98% | rsc.orgox.ac.uk |

This table summarizes the application of common chiral auxiliaries in asymmetric synthesis relevant to amino acids.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases (TAs) have emerged as powerful biocatalysts for manufacturing optically pure β-amino acids. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. rsc.org The asymmetric synthesis of this compound could be achieved by the transaminase-mediated amination of the prochiral β-keto acid, 3-oxo-pent-4-enoic acid. This approach can theoretically yield up to 100% conversion to a single enantiomer of the desired product. researchgate.net

Alternatively, transaminases can be used for the kinetic resolution of a racemic mixture of this compound. In this process, the enzyme selectively deaminates one enantiomer, allowing for the separation of the remaining, unreacted enantiomer. researchgate.netresearchgate.net

Lipases are another class of enzymes useful for the kinetic resolution of racemic β-amino acids. The resolution is typically achieved through the enantioselective N-acylation of the racemic amino acid or the hydrolysis of a racemic N-acyl-β-amino acid ester. For example, Candida antarctica lipase (B570770) B (CALB) has been successfully applied to the resolution of various β-amino esters through N-acylation. researchgate.net

| Enzyme Class | Method | Substrate | Key Advantage |

| Transaminase (TA) | Asymmetric Synthesis | 3-Oxo-pent-4-enoic acid | Direct conversion to a single enantiomer. nih.gov |

| Transaminase (TA) | Kinetic Resolution | Racemic this compound | High enantioselectivity for one enantiomer. researchgate.net |

| Lipase (e.g., CALB) | Kinetic Resolution | Racemic this compound ester | Enantioselective N-acylation. researchgate.net |

This table outlines enzymatic strategies for the synthesis of enantiopure β-amino acids.

Total Synthesis Strategies and Complex Molecule Construction

β-Amino acids are key structural motifs in a wide array of bioactive natural products, including nonribosomal peptides and macrolactam polyketides. nih.gov The incorporation of a β-amino acid in place of a standard α-amino acid can impart unique conformational properties and enhanced resistance to proteolytic degradation in peptides.

While specific total syntheses incorporating this compound are not widely reported, its structural features make it a valuable building block for generating novel analogs of complex molecules. The vinyl group serves as a versatile chemical handle for further transformations, such as cross-metathesis, Heck coupling, or epoxidation, allowing for the construction of intricate molecular architectures. For example, the related α-amino acid, allylglycine, is frequently used as a precursor for ring-closing metathesis to form macrocyclic peptides. orgsyn.org A similar strategy employing this compound could lead to the synthesis of novel β-peptide-containing macrocycles.

Chemoenzymatic and Hybrid Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of both chemical and biocatalytic transformations to create efficient and elegant synthetic routes. This hybrid approach is particularly useful for the synthesis of β-amino acids.

A significant challenge in the transaminase-catalyzed synthesis of β-amino acids is the instability of the required β-keto acid substrates, which are prone to decarboxylation. rsc.org A chemoenzymatic cascade can overcome this limitation. For instance, a stable β-keto ester can be synthesized chemically and then subjected to in situ hydrolysis by a lipase to generate the transient β-keto acid, which is immediately converted to the desired β-amino acid by a transaminase present in the same pot. This one-pot, two-enzyme process prevents the accumulation of the unstable intermediate. rsc.org

Another powerful chemoenzymatic strategy involves a three-component reaction using an aldolase (B8822740) and an imine reductase (IRED) or transaminase. nih.gov A biocatalytic aldol (B89426) reaction can first be used to create a complex polyhydroxylated ketone, which is then subjected to reductive amination in a subsequent step, either chemically or by using another enzyme, to install the amine functionality with high stereocontrol. nih.govresearchgate.net

Flow Chemistry and Continuous Synthesis Development

Flow chemistry, or continuous manufacturing, has gained traction as a safe, efficient, and scalable alternative to traditional batch processing. In a flow reactor, reagents are continuously pumped through a tube or capillary where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time.

The synthesis of β-amino acids has been successfully adapted to continuous flow systems. One reported method describes a four-step continuous process for converting α-amino acids into their β-homologs via an Arndt–Eistert homologation, a classic chemical transformation made safer and more efficient in a flow setup. rsc.org

Enzymatic reactions are also well-suited for flow chemistry. A continuous-flow procedure for the lipase-catalyzed Michael addition of aromatic amines to acrylates has been developed to produce β-amino acid esters. Using an immobilized lipase packed into a reactor column, the process benefits from short residence times (e.g., 30 minutes) and the easy separation and reuse of the biocatalyst. mdpi.com Such a setup could be envisioned for the synthesis of this compound analogs via a conjugate addition to a suitable acrylate (B77674) precursor. The application of flow chemistry can significantly improve the safety and efficiency of handling hazardous reagents and allows for rapid optimization and production. rsc.orgvapourtec.com

Green Chemistry Principles and Sustainable Synthesis Innovations

The development of synthetic routes for this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of sustainable practices such as employing environmentally benign solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and utilizing energy-efficient methods.

A significant advancement in sustainable synthesis is the move towards solvent-free reactions or the use of water as a benign solvent. The aza-Michael addition, a key reaction for the formation of β-amino carbonyl compounds, has been successfully performed under solvent-free conditions. This approach not only minimizes the use of hazardous organic solvents but can also lead to higher yields and simpler workup procedures. For instance, the reaction of amines with α,β-unsaturated carbonyl compounds can proceed efficiently without any solvent, often with the aid of a catalyst. organic-chemistry.org

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The aza-Michael addition of aliphatic amines to α,β-unsaturated carbonyl compounds and nitriles has been effectively catalyzed by ceric ammonium (B1175870) nitrate (B79036) in water, leading to good to excellent yields of β-amino carbonyl compounds. organic-chemistry.org Such aqueous methods are not only environmentally friendly but also offer simple workup procedures. Additionally, microwave-assisted hydrothermal synthesis has been utilized for preparing amino acid-loaded particles in aqueous solutions, demonstrating the feasibility of conducting amino acid-related syntheses in water.

A notable example of a solvent-free reaction is the preparation of β-amino esters and α,β-unsaturated ketones and esters using a domestic microwave oven. This method involves the reaction of α-amino ester hydrochlorides with 1,3-dicarbonyl compounds in the presence of triethylamine (B128534) without any solvent, resulting in good to excellent yields and significantly reduced reaction times. scielo.br

| Reaction Type | Conditions | Key Advantages | Relevant Compounds |

|---|---|---|---|

| Aza-Michael Addition | Solvent-free, catalyst-assisted | Reduced solvent waste, high yields, simple workup | β-amino carbonyl compounds |

| Aza-Michael Addition | Aqueous media (water), Ceric Ammonium Nitrate catalyst | Environmentally benign, simple workup | β-amino carbonyl compounds |

| Synthesis of β-amino esters | Solvent-free, microwave irradiation | Reduced reaction time, high yields | β-amino esters, α,β-unsaturated ketones and esters |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The ideal atom economy is 100%, meaning that all the atoms from the reactants are found in the final product, with no waste generated. libretexts.org

The formula for calculating percent atom economy is: Percent Atom Economy = (Molecular weight of desired product / Molecular weight of all reactants) x 100 jocpr.com

In the context of synthesizing this compound and its analogs, prioritizing reaction types with high atom economy is crucial. For example, addition reactions, such as the aza-Michael addition, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

Waste minimization extends beyond atom economy to consider the entire process, including solvents, catalysts, and purification steps. The "E-factor" (Environmental Factor) is another metric used to assess the environmental impact of a chemical process, defined as the total weight of waste produced per unit weight of product. A lower E-factor indicates a more environmentally friendly process. Strategies to minimize waste in the synthesis of allylic amino acids include:

Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste.

Solvent Reduction: As discussed previously, employing solvent-free conditions or recyclable, benign solvents minimizes a major source of chemical waste.

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) can reduce the need for intermediate purification steps, thereby minimizing solvent and material losses.

An efficient protocol for the synthesis of β-amino acids from α,β-unsaturated carboxylic acids has been developed that combines two heterogeneous catalytic systems in a flow process. This multistep approach, involving β-azidation and subsequent azido (B1232118) group reduction, demonstrates high environmental efficiency with very low waste production, showcasing a practical application of waste minimization principles.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for promoting green chemistry principles by offering several advantages over conventional heating methods. sphinxsai.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in significantly shorter reaction times, increased product yields, and often, improved product purity. sphinxsai.com

The key benefits of microwave-assisted synthesis in the context of this compound and its analogs include:

Rate Acceleration: Microwave heating can dramatically reduce reaction times from hours to minutes. For example, the synthesis of β-amino esters from α-amino ester hydrochlorides and 1,3-dicarbonyl compounds was achieved in 1-3 minutes under microwave irradiation, compared to much longer times with conventional heating. scielo.br

Improved Yields: The efficient and controlled heating provided by microwaves can lead to higher conversion rates and improved yields of the desired product.

Solvent-Free Conditions: Microwave energy can effectively promote reactions without the need for a solvent, further enhancing the green credentials of the synthesis. scielo.br

Enhanced Deprotection: Microwave heating has also been successfully applied to the deprotection of protecting groups commonly used in amino acid synthesis, such as the Alloc and allyl ester groups. This method is significantly faster and less reagent-intensive than traditional room temperature procedures. nih.gov

| Application | Conventional Method | Microwave-Assisted Method | Key Improvement |

|---|---|---|---|

| Synthesis of β-amino esters | Hours of heating | 1-3 minutes at 155 W | Drastic reduction in reaction time |

| Alloc/Allyl Ester Deprotection | Long reaction times at room temperature under inert atmosphere | Two 5-minute irradiations at 38°C under atmospheric conditions | Faster, less reagent-intensive, no need for inert atmosphere |

Chemical Reactivity and Mechanistic Transformations of 3 Aminopent 4 Enoic Acid

Reactions Involving the Amino Functionality

The primary amino group in 3-aminopent-4-enoic acid is a nucleophilic center that readily participates in a variety of bond-forming reactions. These transformations are fundamental to the incorporation of this amino acid into larger molecules and the diversification of its structure.

Acylation, Amide Formation, and Peptide Coupling in Organic Synthesis

The amino group of this compound can be readily acylated to form amides. This transformation is a cornerstone of peptide synthesis, where the amino acid is coupled with other amino acids or carboxylic acids. The general mechanism involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of this compound.

A variety of coupling reagents have been developed to facilitate this process, minimizing side reactions and preserving stereochemical integrity. These reagents convert the carboxylic acid into a more reactive species, such as an active ester, an acyl azide, or a symmetrical anhydride (B1165640).

Common Peptide Coupling Reagents and their Mechanisms:

| Coupling Reagent | Abbreviation | Activating Additive | Mechanism of Action |

| Dicyclohexylcarbodiimide | DCC | HOBt, HOSu | Forms a highly reactive O-acylisourea intermediate. |

| Diisopropylcarbodiimide | DIC | HOBt, HOAt | Similar to DCC, but the diisopropylurea byproduct is more soluble. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | - | Forms an active HOBt ester. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | One of the first phosphonium-based reagents. |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | HOBt | Forms an active HOBt ester. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt | Forms a more reactive HOAt ester, known for high coupling efficiency and low racemization. |

| 1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | - | An Oxyma-based uronium salt, considered a safer alternative to HOBt/HOAt-based reagents. |

The choice of coupling reagent, solvent, and base is crucial for achieving high yields and purity. Tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are often used to neutralize the reaction mixture. rsc.org

Alkylation, Reductive Amination, and Diversification

The amino group of this compound can be alkylated to introduce new substituents, leading to a diverse range of derivatives. Direct alkylation with alkyl halides can be challenging to control and may result in over-alkylation. A more effective method is reductive amination.

Reductive amination involves the reaction of the amino group with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This two-step, one-pot process is a powerful tool for the formation of C-N bonds.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com The reaction is typically carried out under weakly acidic conditions to facilitate imine formation.

Key Reducing Agents in Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH3CN) | Effective at mildly acidic pH, selectively reduces imines over carbonyls. |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN, widely used for reductive aminations. |

| Hydrogen (H2) with a metal catalyst (e.g., Pd/C) | A "green" alternative that can be used for the reduction of the imine. |

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety of this compound is another key site for chemical transformations, enabling the formation of various derivatives and its conversion into other functional groups.

Esterification, Amidation, and Carboxylic Acid Derivatization

The carboxylic acid group of this compound can be converted into a variety of derivatives, most commonly esters and amides.

Esterification is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, which then readily reacts with an alcohol. The synthesis of N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is an example of an esterified derivative of this compound. synhet.com

Amidation involves the reaction of the carboxylic acid with an amine. Similar to peptide coupling, this reaction usually requires the activation of the carboxylic acid with a coupling reagent to facilitate the reaction with the amine nucleophile.

Selective Reduction and Conversion to Other Functional Groups

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding the corresponding amino alcohol, 3-amino-4-penten-1-ol. This transformation is synthetically valuable as it introduces a new site for further functionalization.

Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing carboxylic acids to alcohols. However, milder and more selective methods are often preferred, especially when other sensitive functional groups are present. One such method involves the in-situ formation of a mixed anhydride from the N-protected amino acid, followed by reduction with sodium borohydride (B1222165) (NaBH4). core.ac.uk The use of borane-tetrahydrofuran (B86392) complex (BH3-THF) is another effective method for the selective reduction of carboxylic acids in the presence of other reducible functional groups.

The resulting amino alcohol, 3-amino-4-penten-1-ol, can then undergo further reactions, such as oxidation of the alcohol back to a carboxylic acid or conversion of the hydroxyl group into a better leaving group for substitution reactions.

Reactivity of the Alkene Moiety

The terminal double bond in derivatives of this compound is a key site for functionalization, participating in a variety of addition and cyclization reactions. The proximity of the chiral center at C3 allows for diastereoselective transformations, where the existing stereochemistry directs the approach of reagents to a specific face of the alkene.

Stereoselective Addition Reactions

The alkene can undergo several types of stereoselective addition reactions, leading to the formation of new stereocenters with a high degree of control.

Hydrogenation: The catalytic hydrogenation of the terminal alkene in this compound derivatives provides access to 3-aminopentanoic acid derivatives. Asymmetric hydrogenation of unsaturated amino acids is a well-established field, typically employing chiral transition-metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. While much of the research focuses on α,β-dehydroamino acids, similar principles apply. The choice of catalyst and protecting groups on the amino function can influence the stereochemical outcome, leading to the selective formation of one diastereomer. For instance, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of C=C bonds and can achieve high conversion under mild conditions. mdpi.com

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkene would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon (C5) and the halide adding to the internal carbon (C4). The stereoselectivity of this reaction would be influenced by the existing stereocenter at C3. The formation of a new stereocenter at C4 would likely proceed with diastereoselectivity, governed by steric hindrance and potential electronic effects from the protected amino and carboxyl groups.

Epoxidation: As a homoallylic amine, N-protected this compound is a suitable substrate for asymmetric epoxidation. Catalytic systems using tungsten or vanadium complexes with chiral ligands have proven effective for the highly enantioselective epoxidation of homoallylic alcohols and amines. nih.govacs.org For example, a tungsten–bishydroxamic acid complex in the presence of aqueous hydrogen peroxide can yield optically active epoxides with high enantiomeric excess (84–98% ee). acs.org The resulting epoxide is a valuable intermediate, amenable to regioselective ring-opening reactions to introduce a variety of functional groups.

Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for the syn-dihydroxylation of alkenes with high enantioselectivity. nih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. ua.es Applying this methodology to an ester of N-protected this compound would install two hydroxyl groups at C4 and C5. The facial selectivity is controlled by the choice of the chiral ligand (AD-mix-α or AD-mix-β), allowing for the synthesis of specific diastereomers of the resulting 3-amino-4,5-dihydroxypentanoic acid derivative. ua.es

| Reaction | Typical Reagents | Product Type | Stereochemical Control |

|---|---|---|---|

| Asymmetric Hydrogenation | H₂, Chiral Rh/Ru catalyst | Saturated amino acid derivative | Catalyst-controlled |

| Asymmetric Epoxidation | Chiral V or W catalyst, H₂O₂ | Epoxy amino acid derivative | Catalyst-controlled (e.g., >90% ee) nih.govacs.org |

| Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-α/β | Diol amino acid derivative | Ligand-controlled (predictable facial selectivity) ua.es |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgsigmaaldrich.com In this context, a derivative of this compound can act as the dienophile (the 2π-electron component). For a normal-demand Diels-Alder reaction, the dienophile is typically substituted with an electron-withdrawing group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org An ester derivative of this compound fulfills this requirement, making the alkene susceptible to attack by an electron-rich conjugated diene. organic-chemistry.org The reaction leads to the formation of a substituted cyclohexene (B86901) ring with the amino acid side chain incorporated. The stereochemical outcome of the reaction is highly predictable, proceeding via a syn addition, where the relative stereochemistry of the dienophile is retained in the product. elte.hu

Olefin Metathesis and Ring-Closing Metathesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. researchgate.net Ring-closing metathesis (RCM) is an intramolecular variant that is widely used for the synthesis of cyclic compounds. Derivatives of this compound are excellent substrates for RCM when a second alkene is introduced into the molecule. For example, by acylating the amino group with another pentenoyl chain or by esterifying the carboxyl group with an unsaturated alcohol, a diene suitable for RCM can be formed.

This strategy has been employed to synthesize piperidine (B6355638) derivatives, which are common structural motifs in pharmaceuticals. The use of well-defined ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, is common due to their high functional group tolerance, including amides and esters. researchgate.net The reaction typically proceeds under mild conditions to form a cyclic amine with a double bond, releasing ethylene (B1197577) as a byproduct.

| Substrate Type | Catalyst | Product | Key Feature |

|---|---|---|---|

| N-Allyl derivative of this compound ester | Grubbs II or Hoveyda-Grubbs II | Substituted dihydropyridine | Forms a 6-membered nitrogen heterocycle |

| Dipeptide containing two allylglycine (or similar) units | Grubbs Catalysts | Cyclic peptide | Creates conformationally constrained peptides |

Rearrangement Reactions (e.g., Claisen Rearrangement)

Sigmatropic rearrangements, particularly the Claisen rearrangement, offer a powerful method for carbon-carbon bond formation with excellent stereocontrol. The Kazmaier-Claisen rearrangement is a specific variant that is highly relevant to this compound. wikipedia.org This reaction involves the acs.orgacs.org-sigmatropic rearrangement of a chelated enolate derived from an allylic ester of an N-protected amino acid. acs.org

To utilize this reaction, this compound would first be N-protected and then esterified with an allylic alcohol. Treatment of this substrate with a strong base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) generates a lithium enolate. acs.org The subsequent addition of a metal salt, typically zinc chloride (ZnCl₂), forms a rigid, chelated metal enolate. acs.orgunacademy.com Upon warming, this intermediate undergoes a concerted acs.orgacs.org-sigmatropic rearrangement through a highly ordered, chair-like transition state to yield a new γ,δ-unsaturated amino acid. researchgate.net The chelation enforces a specific enolate geometry, which translates into a high degree of diastereoselectivity in the product. acs.org

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Enolate Formation | LDA, THF, -78 °C | Deprotonation at the α-carbon to the ester. |

| Chelation | ZnCl₂ | Forms a rigid six-membered chelate, fixing enolate geometry. acs.org |

| Rearrangement | Warm to room temperature | acs.orgacs.org-Sigmatropic shift occurs via a chair-like transition state. researchgate.net |

Detailed Mechanistic Studies of Key Chemical Transformations

The stereochemical and regiochemical outcomes of the reactions involving this compound are dictated by their underlying mechanisms.

Claisen Rearrangement: The Kazmaier-Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, six-membered chair-like transition state. wikipedia.orgorganic-chemistry.org The chelation of the metal ion (e.g., Zn²⁺) between the enolate oxygen and the nitrogen of the protected amino group is crucial. This chelation locks the enolate into a specific (Z)-geometry, which minimizes steric interactions in the transition state. The preference for substituents to occupy pseudo-equatorial positions in the chair-like transition state leads to the observed high diastereoselectivity, effectively transferring the chirality of the starting amino acid to the newly formed stereocenter. researchgate.net

Olefin Metathesis: The widely accepted Chauvin mechanism for olefin metathesis involves a transition metal alkylidene catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps. The catalyst's metal carbene reacts with the substrate's alkene to form a four-membered metallacyclobutane intermediate. This intermediate can then cleave in a productive manner to release a new alkene (ethylene in the case of RCM of terminal dienes) and a new metal alkylidene, which continues the catalytic cycle. The high functional group tolerance of modern ruthenium catalysts allows this mechanism to operate effectively in the presence of the amide and ester functionalities of the amino acid derivative.

Diels-Alder Reaction: This reaction is a concerted, pericyclic process where the 4π electrons of the diene and the 2π electrons of the dienophile rearrange in a single, cyclic transition state to form two new sigma bonds and one new pi bond. wikipedia.org The reaction's stereospecificity arises from this concerted mechanism, where the stereochemistry of the reactants is directly translated to the product. The regioselectivity is governed by the electronic properties of the substituents on both the diene and dienophile, as described by frontier molecular orbital (FMO) theory. organic-chemistry.org

Sharpless Asymmetric Dihydroxylation: The mechanism begins with the formation of a complex between osmium tetroxide and the chiral ligand. ua.es This chiral complex then undergoes a [3+2] cycloaddition with the alkene to form a five-membered osmate ester intermediate. This addition occurs on a specific face of the alkene, dictated by the chiral ligand. Subsequent hydrolysis of the osmate ester releases the syn-diol product and regenerates the osmium catalyst (in its reduced form), which is then re-oxidized by the co-oxidant to complete the catalytic cycle. ua.es

Advanced Spectroscopic and Analytical Characterization Methodologies

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopic techniques are indispensable for investigating the stereochemical properties of chiral molecules like 3-Aminopent-4-enoic acid. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule by comparing it to the curves of known compounds. The phenomenon of a plain positive or negative ORD curve, or the more complex anomalous curves exhibiting peaks and troughs (Cotton effect), is directly related to the stereochemistry of the molecule.

The interpretation of both CD and ORD spectra for novel compounds like this compound often relies on quantum chemical calculations to predict the spectra for different enantiomers and conformers, allowing for a comparison with experimental data to assign the absolute configuration.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of a molecule's constituent atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3500-3300 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=C (Alkene) | Stretching | 1680-1620 |

| C-N | Stretching | 1250-1020 |

| =C-H | Bending (out-of-plane) | 1000-650 |

These vibrational frequencies can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The selection rules for Raman spectroscopy are different from those for IR, meaning that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The C=C stretching vibration of the vinyl group in this compound, for instance, would be expected to produce a strong signal in the Raman spectrum. Analysis of the Raman spectrum can provide insights into molecular symmetry and the nature of the chemical bonds.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation

X-ray Crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique can unambiguously establish the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of the precise positions of each atom in the molecule, revealing detailed information about bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would provide definitive proof of the (R) or (S) configuration at the C3 chiral center. Furthermore, it would reveal the solid-state conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and amine functional groups. As of the current literature, a crystal structure for this compound has not been reported.

Chromatographic and Separation Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, Chiral Chromatography)

Chromatographic methods are essential for assessing the chemical purity and determining the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For purity assessment, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a standard approach. Detection is typically achieved using a UV detector, as the carboxyl and vinyl groups are UV-active.

Chiral Chromatography is a specialized form of HPLC that is used to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. The choice of CSP is critical and often requires screening of various column types. For amino acids, common CSPs are based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin), cyclodextrins, or polysaccharide derivatives. sigmaaldrich.comsigmaaldrich.com The separation of enantiomers allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer.

The development of a successful chiral HPLC method for this compound would involve optimizing the mobile phase composition (including the organic modifier, buffer, and pH) and the column temperature to achieve baseline separation of the (R) and (S) enantiomers. While direct separation of underivatized amino acids can be challenging, derivatization of the amino or carboxyl group with a chiral or achiral reagent can sometimes improve the separation. sigmaaldrich.com

| Technique | Application | Key Parameters |

| Reversed-Phase HPLC | Purity Assessment | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water with buffer; Detection: UV |

| Chiral HPLC | Enantiomeric Excess Determination | Stationary Phase: Chiral Stationary Phase (e.g., Teicoplanin-based); Mobile Phase: Optimized organic/aqueous mixture; Detection: UV |

The successful application of these advanced analytical methodologies is crucial for the complete characterization of this compound, ensuring its quality and suitability for further research and applications.

Computational Chemistry and Theoretical Studies of 3 Aminopent 4 Enoic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties. arxiv.orgmdpi.com

Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations used to predict the geometry of molecules. For 3-aminopent-4-enoic acid, these methods can be used to find the most stable three-dimensional arrangement of its atoms, known as the ground state structure. Calculations begin with a hypothetical structure and systematically adjust bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.

DFT, in particular, is widely used for its balance of accuracy and computational cost. nih.gov It can also be employed to locate transition state (TS) structures, which are the energy maxima along a reaction pathway. Identifying the transition state is crucial for understanding reaction barriers and kinetics. nih.govresearchgate.net For instance, in studying the isomerization or decomposition of this compound, DFT would be the method of choice to calculate the activation energy by finding the energy difference between the ground state reactant and the transition state.

Table 1: Illustrative Geometrical Parameters of this compound Calculated by DFT This table presents hypothetical, yet typical, data that would be obtained from a DFT geometry optimization calculation for the ground state of the molecule.

| Parameter | Type | Value |

| C=C | Bond Length | 1.34 Å |

| C-C | Bond Length | 1.52 Å |

| C-N | Bond Length | 1.47 Å |

| C=O | Bond Length | 1.23 Å |

| C-O | Bond Length | 1.35 Å |

| C-C-N | Bond Angle | 110.5° |

| O=C-O | Bond Angle | 125.0° |

| C-C=C-C | Dihedral Angle | 178.5° |

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. nih.gov This process involves systematically rotating the bonds and calculating the energy at each step to map out the potential energy surface, or energy landscape. nih.gov

The results reveal the relative populations of different conformers at a given temperature and the flexibility of the molecule. For this compound, key rotations would be around the Cα-Cβ and Cβ-Cγ bonds. Quantum chemical methods can accurately compute the energy differences between conformers, showing which shapes are most likely to exist. nih.gov This information is vital for understanding how the molecule might interact with other molecules or surfaces in a materials context.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for elucidating the step-by-step pathway of a chemical reaction. smu.edu By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and transition states. acs.org For reactions involving unsaturated amino acids, such as additions to the double bond or reactions at the carboxylic acid or amine groups, DFT calculations can provide a detailed mechanistic picture.

The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the desired reactants and products. acs.org This involves following the path of steepest descent from the transition state downhill to the energy minima of the reactant and product. By analyzing the energy profile along this path, researchers can determine the rate-limiting step and understand how substituents or environmental factors might influence the reaction rate. nih.govrsc.org

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry can predict spectroscopic properties with a high degree of accuracy, which is crucial for identifying and characterizing molecules. DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted. nih.gov The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the optimized molecular structure, one can predict the NMR spectrum. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to assign peaks in a complex experimental spectrum.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table shows the type of data generated in computational spectroscopy studies. Experimental values are hypothetical for illustrative purposes.

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C=O (Carboxyl) | 175.2 | 174.8 |

| Cα (CH-NH₂) | 55.8 | 56.1 |

| Cβ (CH₂) | 38.1 | 38.5 |

| Cγ (=CH) | 133.5 | 133.2 |

| Cδ (=CH₂) | 118.9 | 119.3 |

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While quantum mechanics is excellent for static structures and reactions, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations model the system using classical mechanics, where atoms are treated as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM). rsc.orgresearchgate.net

For this compound, MD simulations are particularly useful for studying its behavior in a solvent, such as water. nih.gov These simulations can reveal how water molecules arrange around the amino acid (solvation shell), the stability of hydrogen bonds, and the molecule's diffusion coefficient. nih.gov MD also provides a dynamic view of conformational changes, showing how the molecule flexes and transitions between different shapes over nanoseconds or microseconds, which is critical for understanding its interactions in a dynamic environment. cardiff.ac.uk

Quantitative Structure-Activity Relationships (QSAR) within a Chemical and Materials Context (Non-Biological Applications)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their properties or activities. nih.gov While often used in drug discovery, QSAR is also applicable to materials science and other non-biological fields. nih.govresearchgate.net

For a compound like this compound, a QSAR study could be developed to predict its performance as a component in a polymer or as a surface modifier. The process involves:

Descriptor Calculation: Computing a large number of numerical descriptors that represent the molecule's constitutional, topological, geometrical, and electronic features.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical model that links these descriptors to an observed property (e.g., binding affinity to a metal surface, solubility in a non-aqueous solvent, thermal stability). nih.gov

Validation: Rigorously testing the model's predictive power on a set of molecules not used in its creation.

Such a model could then be used to virtually screen other similar unsaturated amino acids to identify candidates with improved properties for a specific material application, accelerating the discovery process. acs.org

Applications of 3 Aminopent 4 Enoic Acid As a Chemical Building Block and Precursor in Advanced Chemical Research

Role in the Synthesis of Complex Organic Molecules (Non-Clinical)

3-Aminopent-4-enoic acid serves as a valuable and versatile building block in the asymmetric synthesis of more complex organic molecules. Its structure, containing both an amine and a carboxylic acid functional group, along with a terminal alkene, allows for a variety of chemical transformations. Researchers have utilized this compound in stereoselective reactions to create larger molecules with specific three-dimensional arrangements.

One notable application is in the synthesis of enantiomerically pure α-alkyl-α-amino acids. For instance, treatment of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones with a strong base followed by the addition of allyl bromide leads to a highly stereoselective allylation. rsc.org Subsequent hydrolysis of the resulting oxazolidinone yields enantiomeric (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids with high enantiomeric excess. rsc.org This method provides a reliable route to chiral amino acids that are important components of many biologically active molecules and pharmaceutical compounds.

The presence of the terminal double bond in this compound and its derivatives opens up possibilities for various carbon-carbon bond-forming reactions, such as metathesis, which can be used to construct cyclic and macrocyclic structures. These complex molecular architectures are often found in natural products and are of significant interest in medicinal chemistry and materials science.

Development of Novel Polymer Materials and Macromolecules (Non-Biomaterial)

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a suitable monomer for the synthesis of polyamides. Furthermore, the presence of the pendant vinyl group provides a site for post-polymerization modification or for the creation of cross-linked polymer networks.

While direct polymerization of this compound itself is not extensively documented in the provided search results, the synthesis of polymers from similar amino acids is a well-established field. nih.gov The general principle involves the formation of amide bonds between the amino group of one monomer and the carboxylic acid group of another, leading to a long-chain polymer. The vinyl groups along the polymer backbone could then be utilized in various ways, such as:

Cross-linking: The double bonds can react with one another or with a cross-linking agent to form a three-dimensional network, enhancing the mechanical strength and thermal stability of the material.

Grafting: Other polymer chains can be "grafted" onto the backbone via the vinyl groups, leading to the formation of graft copolymers with tailored properties.

Functionalization: The double bonds can be chemically modified to introduce other functional groups, allowing for the fine-tuning of the polymer's surface properties, solubility, or reactivity.

These characteristics make polymers derived from this compound and related unsaturated amino acids promising candidates for the development of novel materials with applications in coatings, adhesives, and specialty plastics, where specific mechanical or functional properties are required.

Precursor for Advanced Functional Materials (Non-Biological)

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of advanced functional materials with non-biological applications. The combination of an amino acid scaffold with a reactive vinyl group allows for its incorporation into a variety of material architectures.

The ability to polymerize or co-polymerize this monomer, as discussed in the previous section, can lead to the creation of functional polymers. The pendant vinyl groups can act as handles for further chemical modifications, enabling the attachment of other molecules to impart specific functionalities. For example, chromophores could be attached for optical applications, or conductive moieties could be introduced to create electronically active materials.

Furthermore, the amino acid portion of the molecule can be used to chelate metal ions. This property could be exploited to create metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The vinyl groups within such a framework could provide sites for post-synthetic modification, allowing for the tuning of the material's properties for specific applications.

Use in Analytical Chemistry Method Development (e.g., as a Standard, for Separation Science)

In analytical chemistry, well-characterized compounds are essential as standards for the development and validation of new analytical methods. This compound, particularly in its pure forms, can serve as such a standard. For instance, its hydrochloride salt is commercially available and can be used to develop and test methods for the separation and quantification of amino acids. clearsynth.com

Its unique structure, containing both acidic and basic functional groups as well as a double bond, makes it a useful test compound for various analytical techniques:

Chromatography: It can be used to optimize separation conditions in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its different functional groups will interact differently with various stationary phases, aiding in the development of robust separation methods for complex mixtures of amino acids and related compounds.

Mass Spectrometry (MS): The compound can be used to calibrate and test the performance of mass spectrometers. Its known molecular weight and fragmentation pattern under different ionization conditions can help in the identification of unknown analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Pure samples of this compound can be used to calibrate NMR instruments and as a reference standard for structural elucidation of similar molecules.

The availability of isotopically labeled versions of this compound would further enhance its utility in analytical chemistry, particularly in quantitative studies using mass spectrometry.

Incorporation into Chemically Modified Peptidomimetics for Structural Studies (Non-Biological Activity Focus)

This compound is a non-canonical amino acid, meaning it is not one of the 20 common proteinogenic amino acids. nih.gov Its incorporation into peptides results in peptidomimetics, which are molecules that mimic the structure of natural peptides. These modified peptides are valuable tools for studying the relationship between peptide structure and function, without a direct focus on biological activity. nih.gov

The introduction of this compound into a peptide sequence can induce specific conformational constraints. The vinyl side chain can influence the local backbone conformation and interact with other side chains, leading to more defined three-dimensional structures. This is particularly useful for studying protein-protein interactions or the folding of peptides.

The vinyl group also serves as a chemical handle for further modifications. nih.gov It can be used for:

Cross-linking: The double bond can be used to form covalent linkages with other parts of the peptide or with other molecules. This can be used to "lock" a peptide into a specific conformation for structural analysis by techniques like X-ray crystallography or NMR spectroscopy.

Labeling: Fluorescent dyes or other reporter molecules can be attached to the vinyl group, allowing for the study of peptide localization and dynamics using various spectroscopic techniques.

By systematically replacing natural amino acids with this compound and its derivatives, researchers can probe the structural requirements for a particular peptide fold or interaction. This information is crucial for the rational design of new molecules with specific shapes and properties, even if the immediate goal is not to create a biologically active compound.

Future Directions and Emerging Research Avenues for 3 Aminopent 4 Enoic Acid in Chemical Sciences

Exploration of Novel Synthetic Strategies and Methodological Innovations

The development of efficient and stereoselective synthetic routes to 3-aminopent-4-enoic acid and its derivatives is a cornerstone of ongoing research. Future efforts are directed towards methodologies that offer high precision, yield, and versatility.

Asymmetric and Stereoselective Synthesis: A significant area of innovation lies in the asymmetric synthesis of chiral amino acids. One notable advancement involves the stereoselective functionalization of oxazolidinones. For instance, the treatment of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones with lithium diisopropylamide (LDA) followed by allyl bromide leads to highly stereoselective allylation. nih.gov Subsequent hydrolysis of the resulting 4,4-disubstituted oxazolidinones yields enantiomerically pure (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. nih.gov This method provides excellent control over the stereochemistry at the α-carbon, which is crucial for the biological activity of many amino acid derivatives.

Enzymatic and Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field, offering mild reaction conditions and high selectivity. Biocatalytic methods are being explored for the synthesis of non-standard amino acids, including γ-hydroxy amino acids, through decarboxylative aldol (B89426) additions. While not yet specifically applied to this compound, these enzymatic strategies hold significant promise for its future synthesis, potentially offering more environmentally friendly and efficient routes.

Flow Chemistry and Continuous Manufacturing: Flow chemistry is emerging as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. This technology offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes. The application of flow chemistry to the synthesis of γ-amino acid derivatives has been demonstrated, suggesting its potential for the continuous manufacturing of this compound. This approach could lead to more efficient and cost-effective production on an industrial scale.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Asymmetric Synthesis | Utilizes chiral auxiliaries or catalysts to control stereochemistry. | Access to enantiomerically pure forms of this compound and its derivatives. |

| Enzymatic Synthesis | Employs enzymes as catalysts. | High selectivity, mild reaction conditions, and potential for greener processes. |

| Flow Chemistry | Reactions are performed in a continuous stream. | Improved safety, scalability, and process control. |

Development of Untapped Reactivity Profiles and New Chemical Transformations

Beyond its known biological activity, this compound possesses a unique combination of functional groups—a carboxylic acid, an amine, and a terminal alkene—that opens up a wide range of possibilities for its use as a versatile building block in organic synthesis.

Cycloaddition Reactions: The vinyl group in this compound is a prime candidate for participating in various cycloaddition reactions. For instance, the Huisgen 1,3-dipolar cycloaddition, a reaction between a dipolarophile (like the alkene in this compound) and a 1,3-dipolar compound, can lead to the formation of five-membered heterocycles. This approach could be utilized to synthesize novel heterocyclic compounds with potential biological activities.

Derivatization and Functionalization: The amino and carboxylic acid groups of this compound provide convenient handles for derivatization. These functional groups can be readily modified to introduce new functionalities, alter the molecule's physicochemical properties, or attach it to other molecules of interest, such as peptides or drug delivery systems. This opens up avenues for creating a diverse library of compounds based on the this compound scaffold.

Polymerization and Material Science: The presence of the vinyl group also suggests the potential for this compound to be used as a monomer in polymerization reactions. This could lead to the development of novel polymers with unique properties, such as biodegradability or specific recognition capabilities, depending on the nature of the amino acid monomer.

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

The fields of chemical synthesis and drug discovery are being revolutionized by the integration of automation, robotics, and artificial intelligence (AI). These technologies have the potential to significantly accelerate the discovery and optimization of synthetic routes for molecules like this compound.

Automated Synthesis Platforms: Robotic platforms can perform a large number of experiments in parallel, enabling high-throughput screening of reaction conditions and catalysts for the synthesis of this compound. These automated systems can lead to the rapid identification of optimal synthetic pathways, reducing the time and resources required for process development.

AI and Machine Learning in Synthesis Prediction: AI and machine learning algorithms are being developed to predict the outcomes of chemical reactions and to design novel synthetic routes. By analyzing vast amounts of chemical data, these tools can suggest new and efficient ways to synthesize this compound, potentially uncovering non-intuitive pathways that a human chemist might overlook. AI can also be used in the context of metabolic engineering to optimize the biosynthetic production of related compounds like γ-aminobutyric acid (GABA), an approach that could be adapted for this compound. nrel.gov

High-Throughput Screening: The combination of automated synthesis and rapid analytical techniques allows for the high-throughput screening of compound libraries based on the this compound scaffold. This can accelerate the discovery of new molecules with desired biological activities or material properties.

| Technology | Application in this compound Research | Potential Impact |

| Automation/Robotics | High-throughput synthesis and reaction optimization. | Accelerated discovery of efficient synthetic routes. |

| Artificial Intelligence | Prediction of synthetic pathways and reaction outcomes. | Design of novel and more efficient syntheses. |

| High-Throughput Screening | Rapid screening of compound libraries for desired properties. | Faster identification of new bioactive molecules. |

Frontier Research in Advanced Characterization Techniques and Data Interpretation

A deep understanding of the structural, electronic, and dynamic properties of this compound is crucial for its rational application in various fields. Advanced characterization techniques, coupled with computational modeling, are providing unprecedented insights into the nature of this molecule.

Advanced Spectroscopic Methods: Magnetic Resonance Spectroscopy (MRS) has proven to be a powerful tool for the in vivo characterization of γ-vinyl GABA (vigabatrin), a close analog of this compound. Techniques such as 1H NMR with J-editing and 2D spectroscopy have been used to measure the concentration of GABA in the human brain, providing valuable information about the pharmacological effects of vigabatrin. nih.govresearchgate.net Similar advanced NMR techniques can be applied to study the structure and dynamics of this compound itself in solution, providing detailed information about its conformational preferences.

Mass Spectrometry: High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can be used to accurately determine the molecular weight and fragmentation patterns of this compound and its derivatives. This information is essential for confirming the identity and purity of synthesized compounds.

Computational Chemistry: Computational studies, using methods such as density functional theory (DFT), can provide valuable insights into the geometric and electronic structure of this compound. These calculations can help to predict its reactivity, spectroscopic properties, and potential interactions with biological targets, thus guiding experimental design.

Sustainable and Eco-Friendly Research Approaches for Broader Impact

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis and application of chemical compounds.

Biocatalysis and Fermentation: As mentioned earlier, biocatalytic methods offer a green alternative to traditional chemical synthesis. The production of GABA through microbial fermentation using renewable feedstocks, such as industrial wastes, is an area of active research. researchgate.net This approach reduces reliance on petrochemical-based starting materials and often involves milder reaction conditions. Similar strategies could be developed for the sustainable production of this compound.

Use of Renewable Feedstocks: The principles of green chemistry encourage the use of renewable raw materials. Research into the utilization of biomass and other renewable feedstocks for the production of chemicals is gaining momentum. Exploring pathways to synthesize this compound from bio-based starting materials would significantly enhance its sustainability profile.

Atom Economy and Waste Reduction: Future synthetic strategies for this compound will likely focus on maximizing atom economy—the efficiency with which atoms from the starting materials are incorporated into the final product. This, along with the use of catalytic reactions and the minimization of solvent use, will contribute to reducing the environmental footprint of its synthesis.

| Green Chemistry Principle | Application to this compound Research |

| Biocatalysis | Enzymatic synthesis and fermentation routes. |

| Renewable Feedstocks | Utilization of biomass and industrial byproducts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |

| Safer Solvents | Use of water or other environmentally benign solvents. |

| Energy Efficiency | Development of reactions that can be performed at ambient temperature and pressure. |

Q & A

Q. How can researchers optimize experimental designs to study this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., 2³ design with pH, temperature, and ionic strength as variables). Analyze degradation products via LC-MS and apply Arrhenius kinetics to predict shelf-life. Include negative controls (e.g., buffer-only samples) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., receptor binding vs. functional assays)?

- Methodological Answer :

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly.

- Pair with functional assays (e.g., cAMP accumulation for GPCR activity).

- Apply Bland-Altman analysis to quantify systematic biases between methods .

Q. How can computational models predict this compound’s interactions with non-target proteins?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures from the PDB. Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST). Prioritize targets with binding energy ≤ -7 kcal/mol and <2 Å RMSD .

Q. What methodologies identify degradation products of this compound under oxidative stress?

- Methodological Answer : Expose the compound to H₂O₂/UV light and analyze via high-resolution mass spectrometry (HRMS). Fragment ions (MS/MS) should be matched to synthetic standards. Quantify degradation pathways (e.g., hydroxylation vs. ring-opening) using kinetic modeling .

Data Management & Compliance

Q. How should raw data from this compound studies be archived for reproducibility?

Q. What ethical considerations apply to in vivo studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.